

Technical Guide: IUPAC Nomenclature of 4-hydroxy-4-phenylbutan-2-one

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Compound of Interest

Compound Name: 4-Hydroxy-4-phenylbutan-2-one

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Abstract

This document provides a detailed breakdown of the systematic naming process for the organic compound **4-hydroxy-4-phenylbutan-2-one**, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature standards. The methodology for identifying the principal functional group, determining the parent carbon chain, and assigning locants to substituents is elucidated. This guide serves as a reference for chemists in research and development, ensuring accuracy and consistency in chemical communication.

Introduction to IUPAC Nomenclature

The IUPAC system of nomenclature is a universally recognized, systematic method for naming chemical compounds. It ensures that any compound can be uniquely identified by a single name, eliminating ambiguity. For polyfunctional molecules, a key aspect of this system is the prioritization of functional groups, which dictates the suffix of the compound's name and the numbering of the parent structure.^{[1][2][3]}

Analysis of 4-hydroxy-4-phenylbutan-2-one

The name "**4-hydroxy-4-phenylbutan-2-one**" itself is the correct and systematic IUPAC name for the specified molecule.^{[4][5][6]} The following sections deconstruct this name to illustrate the application of IUPAC rules.

Identification of Functional Groups

The structure contains three distinct functional groups:

- Ketone (C=O): A carbonyl group bonded to two carbon atoms.
- Hydroxyl (-OH): An alcohol group.
- Phenyl (-C₆H₅): A benzene ring acting as a substituent.

Prioritization of Functional Groups

According to IUPAC rules, functional groups are ranked in a specific order of priority to determine the principal functional group.^{[1][2][7]} This principal group defines the suffix of the molecule's name.

Table 1: Functional Group Priority

Functional Group	IUPAC Suffix (as Principal Group)	IUPAC Prefix (as Substituent)	Priority
Ketone	-one	oxo-	Higher
Alcohol	-ol	hydroxy-	Lower

In this molecule, the ketone group has a higher priority than the alcohol group.^{[8][9][10]} Therefore, the compound is named as a ketone, and its name will end with the suffix "-one". The hydroxyl group is treated as a substituent and is denoted by the prefix "hydroxy-".

Determination of the Parent Chain

The parent chain is the longest continuous carbon chain that contains the principal functional group (the ketone).

- The longest carbon chain consists of four carbon atoms. The corresponding alkane is butane.
- Replacing the "-e" ending of butane with the ketone suffix "-one" gives the parent name butanone.

Numbering the Parent Chain

The parent chain must be numbered to give the principal functional group the lowest possible locant (position number).^{[3][8][9]}

- Numbering from right to left places the ketone at position 2.
- Numbering from left to right places the ketone at position 3.

Therefore, the chain is numbered from right to left, and the parent structure is identified as butan-2-one.

Identification and Location of Substituents

With the chain correctly numbered, the positions of the other groups are identified:

- A hydroxyl (-OH) group is attached to carbon 4. As a substituent, it is named 4-hydroxy.
- A phenyl (-C₆H₅) group is attached to carbon 4. As a substituent, it is named 4-phenyl.

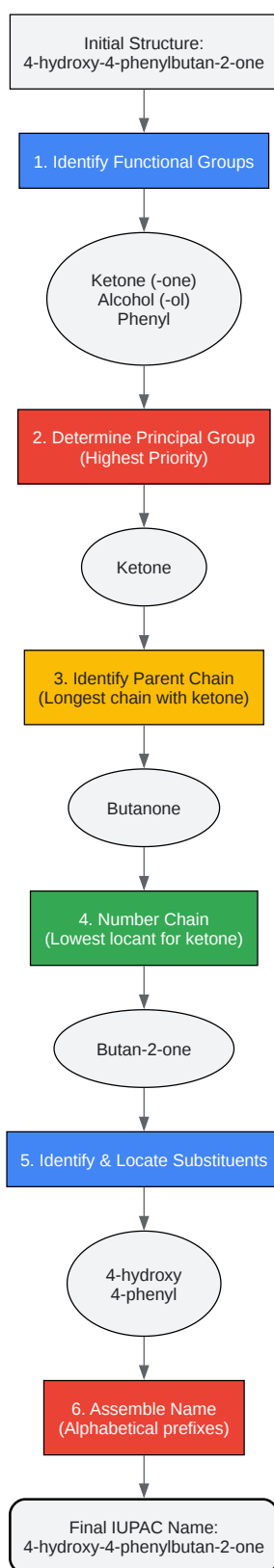
Assembly of the Final IUPAC Name

The final name is assembled by listing the substituents in alphabetical order before the parent name.

- Substituents: 4-hydroxy, 4-phenyl
- Alphabetical Order: hydroxy comes before phenyl.
- Final Name: **4-hydroxy-4-phenylbutan-2-one**

Visualization of the Naming Process

The logical workflow for determining the IUPAC name of the molecule is presented below.



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Caption: Logical workflow for the systematic IUPAC naming of **4-hydroxy-4-phenylbutan-2-one**.

Conclusion

The systematic application of IUPAC nomenclature rules, including functional group prioritization, parent chain identification, and substituent locant assignment, confirms that **4-hydroxy-4-phenylbutan-2-one** is the unambiguous and correct name for the molecule. Adherence to these principles is paramount for clear communication in scientific research and drug development.

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